molecular formula C14H14N2O3 B13454331 3-(5-(Aminomethyl)benzofuran-3-yl)piperidine-2,6-dione

3-(5-(Aminomethyl)benzofuran-3-yl)piperidine-2,6-dione

Cat. No.: B13454331
M. Wt: 258.27 g/mol
InChI Key: DJVSFBKYJVHACW-UHFFFAOYSA-N
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Description

3-[5-(aminomethyl)-1-benzofuran-3-yl]piperidine-2,6-dione is a complex organic compound that features a benzofuran ring fused with a piperidine-2,6-dione structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[5-(aminomethyl)-1-benzofuran-3-yl]piperidine-2,6-dione typically involves multi-step organic reactions. One common method includes the Michael addition of acetates and acrylamides, promoted by potassium tert-butoxide, followed by intramolecular nucleophilic substitution . This method is efficient and can be performed under solvent-free conditions, providing high yields and excellent functional group tolerance.

Industrial Production Methods

Industrial production of piperidine-2,6-dione derivatives, including 3-[5-(aminomethyl)-1-benzofuran-3-yl]piperidine-2,6-dione, often involves large-scale synthesis using similar methods. The process can be scaled up to the kilo-scale level, ensuring the production of significant quantities for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

3-[5-(aminomethyl)-1-benzofuran-3-yl]piperidine-2,6-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using hydrogenation or other reducing agents.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the benzofuran ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Halogenating agents for electrophilic substitution and nucleophiles for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Mechanism of Action

The mechanism of action of 3-[5-(aminomethyl)-1-benzofuran-3-yl]piperidine-2,6-dione involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The benzofuran moiety is known for its ability to interact with various biological targets, contributing to the compound’s pharmacological activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[5-(aminomethyl)-1-benzofuran-3-yl]piperidine-2,6-dione is unique due to its combined benzofuran and piperidine-2,6-dione structures, which confer distinct chemical and biological properties. This dual functionality makes it a valuable compound for various applications in medicinal chemistry and drug development.

Properties

Molecular Formula

C14H14N2O3

Molecular Weight

258.27 g/mol

IUPAC Name

3-[5-(aminomethyl)-1-benzofuran-3-yl]piperidine-2,6-dione

InChI

InChI=1S/C14H14N2O3/c15-6-8-1-3-12-10(5-8)11(7-19-12)9-2-4-13(17)16-14(9)18/h1,3,5,7,9H,2,4,6,15H2,(H,16,17,18)

InChI Key

DJVSFBKYJVHACW-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1C2=COC3=C2C=C(C=C3)CN

Origin of Product

United States

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